Calcium tartrate

Description

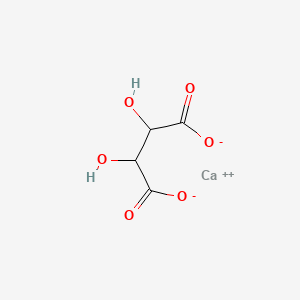

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3164-34-9 |

|---|---|

Molecular Formula |

C4H4CaO6 |

Molecular Weight |

188.15 g/mol |

IUPAC Name |

calcium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

GUPPESBEIQALOS-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |

Other CAS No. |

110720-66-6 |

Origin of Product |

United States |

Fundamental Chemical Principles and Solution Equilibria of Calcium Tartrate Systems

Complexation Chemistry of Calcium with Tartrate Ions

The interaction between calcium and tartrate ions in aqueous solutions leads to the formation of various complex species, a process significantly influenced by factors such as pH and the concentrations of the interacting ions. Understanding this complexation chemistry is crucial in various fields, including food science, particularly enology, and environmental chemistry.

Stoichiometry and Stability Constants of Calcium-Tartrate Complexes in Aqueous Media

In aqueous solutions, calcium ions (Ca²⁺) and tartrate ions (Tar²⁻) can form complexes with different stoichiometric ratios. The primary complex formed in neutral solutions is the 1:1 complex, Ca(Tar) (aq). nih.gov The stability of these complexes is quantified by their stability constants (β). For the Ca(Tar) (aq) complex, a pK value of 2.01 has been reported, while the protonated complex, Ca(HTar)⁺, has a reported pK of 1.16. nih.gov

In hyperalkaline solutions (pH > 13), more complex species are formed. Studies have identified the formation of CaTarH₋₁⁻(aq) and CaTarH₋₂²⁻(aq) complexes. researchgate.netrsc.org The formation of these species is accompanied by the consumption of hydroxide (B78521) ions. researchgate.netrsc.org The stability constants for these complexes have been determined, with lg β₁₁₋₁ = -11.2 ± 0.1 and lg β₁₁₋₂ = -25.3 ± 0.1, respectively. rsc.org These two species can account for over 90-99% of the calcium ions present in such highly alkaline conditions. researchgate.netrsc.org

| Complex | Stoichiometry (Ca²⁺:Tar²⁻) | Log of Stability Constant (log β) | pK | Conditions | Reference |

| Ca(Tar)(aq) | 1:1 | - | 2.01 | Aqueous solution | nih.gov |

| Ca(HTar)⁺ | 1:1 | - | 1.16 | Aqueous solution | nih.gov |

| CaTarH₋₁⁻(aq) | 1:1:-1(H⁺) | -11.2 ± 0.1 | - | Hyperalkaline (pH 13.6-14.4) | rsc.org |

| CaTarH₋₂²⁻(aq) | 1:1:-2(H⁺) | -25.3 ± 0.1 | - | Hyperalkaline (pH 13.6-14.4) | rsc.org |

Influence of pH on Calcium-Tartrate Complex Formation and Speciation

The pH of the solution plays a critical role in the formation and speciation of calcium-tartrate complexes. enartis.com This is primarily due to the pH-dependent dissociation of tartaric acid. Tartaric acid (H₂T) is a diprotic acid, and its speciation into bitartrate (B1229483) (HT⁻) and tartrate (T²⁻) ions is governed by its dissociation constants (pKa₁ ≈ 3.03 and pKa₂ ≈ 4.37). nih.gov

At low pH, the predominant species is undissociated tartaric acid, and complexation with calcium is minimal. As the pH increases, the concentration of tartrate ions (T²⁻) increases, favoring the formation of calcium tartrate complexes. enartis.com In wine, for instance, a higher pH increases the likelihood of this compound precipitation. enartis.com For example, a wine with 60 ppm of calcium may not show precipitation at a pH below 3.5, but is likely to form a crystalline sediment at a pH of 3.7 or higher. enartis.commdpi.com

In hyperalkaline conditions (pH > 13), the deprotonation of the alcoholic hydroxyl groups of the tartrate ion occurs, leading to the formation of the previously mentioned CaTarH₋₁⁻ and CaTarH₋₂²⁻ complexes. researchgate.netrsc.org The solubility of solid this compound (CaTar(s)) significantly increases with the addition of sodium hydroxide, confirming the formation of soluble species through a reaction with hydroxide ions. researchgate.netrsc.org

Proton Dissociation Processes of Tartrate in Calcium-Containing Solutions

The proton dissociation of tartrate is a key factor in its complexation with calcium. In the absence of calcium, tartaric acid undergoes two primary dissociation steps to form bitartrate and then tartrate.

In the presence of calcium ions, the equilibrium is further complicated by the formation of calcium-tartrate complexes. In highly alkaline solutions, even the alcoholic hydroxyl groups of the tartrate ion can deprotonate. researchgate.netrsc.org Spectroscopic measurements have determined the pK value for the proton dissociation of one of the alcoholic OH groups of the tartrate ion (Tar²⁻) to be approximately 15.4 ± 0.2 at 25.0 °C and an ionic strength of 4 M Na(Cl). researchgate.netrsc.org This deprotonation is crucial for the formation of the stable complexes observed in hyperalkaline media. researchgate.netrsc.org

Computational Modeling of Calcium-Tartrate Complex Structures: Ab Initio Approaches

Ab initio computational methods have been employed to model the structures of calcium-tartrate complexes. researchgate.netrsc.org These theoretical calculations provide insights into the coordination environment of the calcium ion and the geometry of the complexes. For the complexes formed in hyperalkaline solutions, ab initio modeling suggests that the stoichiometries are consistent with structures involving either coordinated alcoholate groups or mixed Ca(II)-hydroxo-tartrato complexes. researchgate.netrsc.org At present, both structural models are considered chemically plausible. researchgate.netrsc.org These computational approaches are valuable for elucidating the structures of species that are challenging to characterize experimentally. nih.govarxiv.org

Solubility Equilibria and Thermodynamics of this compound Precipitation

The precipitation of this compound is a significant concern in industries such as winemaking, where it can lead to undesirable crystal formation in the final product. enartis.com The solubility of this compound is governed by its solubility product constant and is influenced by various factors in the solution.

Determination of this compound Solubility Product Constants

The solubility product constant (Ksp) is a measure of the solubility of a sparingly soluble salt. For this compound, the equilibrium for its dissolution is:

CaC₄H₄O₆(s) ⇌ Ca²⁺(aq) + C₄H₄O₆²⁻(aq)

The corresponding solubility product expression is:

Ksp = [Ca²⁺][C₄H₄O₆²⁻]

Several studies have reported values for the solubility product of this compound. One study cites a pKsp (where pKsp = -log Ksp) of 6.11. nih.gov Another source provides a Ksp value of 7.7 x 10⁻⁷ mol²dm⁻⁶, which corresponds to a pKsp of approximately 6.11. libretexts.org The solubility of this compound has been found to be a logarithmic function of both alcohol concentration and temperature. ajevonline.org

| Parameter | Value | Conditions | Reference |

| pKsp | 6.11 | - | nih.gov |

| Ksp | 7.7 x 10⁻⁷ mol²dm⁻⁶ | - | libretexts.org |

Factors Governing this compound Supersaturation and Equilibrium States

The formation of this compound crystals is a process governed by supersaturation, where the concentration of calcium and tartrate ions exceeds the equilibrium solubility. sauvignonblanc.com The initial and most energy-intensive step in this process is nucleation, the formation of a stable crystal germ. enartis.com Even in a supersaturated state, this compound can remain in solution for extended periods before crystallization occurs. sauvignonblanc.comawri.com.au

Several factors influence the supersaturation and equilibrium of this compound:

pH: The pH of the solution plays a critical role. As the pH increases, the equilibrium of tartaric acid shifts, leading to a higher concentration of the tartrate ion (T²⁻). This increased availability of tartrate ions makes the formation of this compound more probable. sauvignonblanc.comenartis.com A small increase in pH, even by 0.1, can significantly impact the rate and amount of this compound precipitation. sauvignonblanc.com

Inhibitory Compounds: Many substances naturally present in solutions like wine can inhibit this compound crystallization. These compounds can enhance the solution's capacity to hold this compound, slowing down or even preventing nucleation by binding with free calcium or tartrate ions, thereby reducing the level of supersaturation. sauvignonblanc.comawri.com.au Alternatively, these inhibitors can attach to the forming this compound aggregates, blocking the formation of a critical nucleus. awri.com.au

The precipitation of this compound from a solution is a slow process, often taking months to reach equilibrium. ajevonline.org This slow crystallization kinetic is a key characteristic of this compound behavior. sauvignonblanc.com

Influence of Ionic Strength on this compound Solubility

The ionic strength of a solution, which is a measure of the total concentration of ions, affects the solubility of this compound. The solubility of this compound in wine, for instance, is influenced by its thermodynamic solubility product constant, which is adjusted for the ion activity coefficients that reflect the various matrix effects of the solution. ajevonline.org Because each wine has a distinct composition, it also possesses a unique solubility level for this compound. ajevonline.org

In experimental settings, the ionic strength of model solutions is often adjusted to mimic that of real-world systems like wine. For example, a study adjusted the ionic strength of a model solution to 0.038 M, a value that falls within the typical range for wines (0.016 to 0.056 M). ulisboa.pt This adjustment is typically achieved by adding a neutral salt like sodium chloride. ulisboa.pt

Temperature Effects on this compound Solubility and Precipitation

Unlike many other salts, the precipitation of this compound is not significantly affected by temperature changes. enartis.com While cooling a solution does increase the level of supersaturation of this compound, it is generally not sufficient to induce the formation of crystals. ajevonline.org The solubility of this compound is only moderately reduced at lower temperatures; for example, its solubility at -4°C is only three times lower than at 20°C. sauvignonblanc.com

This relative insensitivity to temperature means that cold stabilization, a common technique to induce precipitation of other salts like potassium bitartrate, is not a reliable method for removing the risk of this compound instability. sauvignonblanc.comawri.com.au Even prolonged periods at low temperatures may not be enough to stabilize a solution that is prone to this compound precipitation. awri.com.au While low temperatures do slow the rate of precipitation, they ultimately lead to greater this compound stability once equilibrium is reached. atamanchemicals.com

| Temperature (°C) | Solubility of this compound in Water (g/L) |

| 20 | 0.53 enartis.com |

This table illustrates the low solubility of this compound in water at a standard temperature.

Interactions of this compound with Other Chemical Species

This compound's behavior in solution is also heavily influenced by its interactions with other present chemical species.

Adsorption Mechanisms of Tartrate Ions on Mineral Surfaces: Apatite Systems

Research on the interaction between tartrate ions and hydroxyapatite (B223615), a calcium phosphate (B84403) mineral, reveals that tartrate ions can be adsorbed onto the hydroxyapatite surface. mdpi.comnih.gov This adsorption occurs through an exchange mechanism where tartrate ions replace hydroxyl, phosphate, and carbonate ions on the mineral's surface. mdpi.comnih.gov This process results in a more negative surface charge on the hydroxyapatite. mdpi.comnih.gov

The kinetics of this adsorption process can be complex, sometimes occurring in multiple stages. mdpi.com Studies have shown that the adsorption of tartrate ions decreases as the pH of the solution increases, which suggests a competitive exchange with hydroxyl ions. mdpi.com The interaction can also lead to a decrease in the crystallite and particle size of the hydroxyapatite. mdpi.comnih.gov

Complexation with Heavy Metal Ions and Environmental Chelation Dynamics

Tartaric acid and its salts, including this compound, have the ability to form complexes with heavy metal ions. spbu.ru This is due to the carboxyl groups in the tartrate molecule, which can act as donor oxygen atoms in metal-ligand bonds. spbu.ru This complexation can play a role in both extracellular and intracellular chelation of heavy metals in environmental systems, such as in plants, potentially influencing their tolerance to these metals. spbu.ru

In the context of wine, the presence of polyphenols, such as flavonoids and tannins, can also lead to complexation with metal ions, which can result in changes to the wine's properties. tandfonline.com

Role of Organic Acids in this compound Solution Chemistry

Various organic acids can significantly influence the solution chemistry of this compound, primarily by inhibiting its precipitation. ulisboa.pt

Malic Acid and Citric Acid: These acids have been shown to delay the induction time for this compound precipitation. ulisboa.pt Studies indicate that malic acid has a stronger inhibitory effect than citric acid at the same molar concentration. ulisboa.pt This inhibitory action is partly attributed to their ability to bind with calcium ions. ulisboa.pt

Gluconic Acid: This organic acid has demonstrated a notable ability to inhibit this compound precipitation. ulisboa.pt The mechanism may involve the formation of calcium gluconate or interference with the aggregation process of soluble this compound species. ulisboa.pt

Polyuronic Acids: Components of grape pectins, such as polygalacturonic acid, are also effective inhibitors of this compound crystal growth. acs.org They can significantly increase the induction period and slow the rate of crystal growth, being more effective than other organic acids like malic acid. acs.org

The inhibitory strength of these acids is a key factor in the stability of solutions containing this compound.

| Organic Acid | Effect on this compound Precipitation |

| Malic Acid | Inhibits precipitation; stronger inhibitor than citric acid. ulisboa.pt |

| Citric Acid | Inhibits precipitation. ulisboa.pt |

| Gluconic Acid | Efficient inhibitor of precipitation. ulisboa.pt |

| Polygalacturonic Acid | Strong inhibitor of both nucleation and crystal growth. acs.org |

This table summarizes the influence of various organic acids on the precipitation of this compound.

Impact of Ethanol (B145695) on this compound Solubility in Aqueous-Organic Systems

The solubility of this compound, a salt of significant interest in the wine industry, is markedly influenced by the composition of its solvent system, particularly in aqueous-organic mixtures like water and ethanol. Ethanol acts as a solvent modifier that significantly alters the dielectric constant of the solution. The polarity of ethanol-water mixtures is lower than that of pure water, which leads to a decrease in the solvation capacity for ions and subsequently lowers the solubility of salts like this compound. mdpi.com This effect becomes more pronounced as the alcohol content increases. mdpi.com

Research has consistently shown that an increase in ethanol concentration in an aqueous solution leads to a decrease in the solubility of calcium L-tartrate. researchgate.net This phenomenon is a critical factor in the context of winemaking, as the ethanol produced during fermentation can induce the precipitation of this compound, which is naturally present in grapes. atamanchemicals.comchemicalbook.com The presence of ethanol increases the rate of crystallization of this compound. openagrar.de

Studies utilizing model wine solutions have demonstrated this effect quantitatively. For instance, in a model wine solution containing 130 mg/L of calcium and 2 g/L of tartaric acid, the presence of 11% (v/v) ethanol is a key factor in studying the spontaneous precipitation of this compound. sci-hub.se The interaction between ethanol and other wine components further complicates solubility equilibria.

Detailed research findings indicate that the solubility of calcium L(+)-tartrate tetrahydrate decreases as the volume percentage of ethanol increases in the aqueous solution. This is a direct consequence of the change in the solvent's properties, which favors the formation of the solid salt over its dissolved ionic constituents.

The International Organisation of Vine and Wine (OIV) provides specific solubility data for this compound in different solvents, highlighting its low solubility in alcohol. oiv.int For example, the solubility of this compound in 95% vol. alcohol is significantly lower than in water. oiv.int

Table 1: Solubility of this compound in Aqueous and Alcoholic Solutions

| Solvent | Temperature (°C) | Solubility (g/100 mL) |

|---|---|---|

| Water | 20 | Approximately 0.01 atamanchemicals.comnih.govnih.gov |

| Alcohol (95% vol.) | Not Specified | 0.015 (as g/100ml or 0.15 g/l) oiv.int |

| Water | 20 | 0.0525 (as g/100ml or 0.525 g/l) oiv.int |

This table provides an interactive summary of this compound solubility in different solvents. The data is compiled from various scientific sources.

The practical implication of ethanol's impact on this compound solubility is most evident in the wine industry. The formation of crystalline deposits of this compound in bottled wine, often mistaken by consumers as glass fragments or a sign of poor quality, is a direct result of the compound's supersaturation and subsequent precipitation, a condition heavily influenced by the wine's ethanol content. An increase in ethanol concentration has been shown to significantly decrease the induction period for this compound crystallization, meaning precipitation occurs more readily. ajevonline.org Therefore, managing the factors that affect this compound solubility, including the ethanol concentration, is a key aspect of ensuring wine stability.

Crystallization Science and Engineering of Calcium Tartrate

Methodologies for Calcium Tartrate Crystal Growth

The synthesis of this compound crystals, both in single crystal and nanoparticle forms, employs distinct methodologies tailored to the desired final product. For growing larger, well-defined single crystals, gel growth techniques are predominantly used. In contrast, the production of this compound at the nanoscale typically involves wet chemical synthesis approaches.

Gel Growth Techniques for Single Crystal Fabrication

The gel growth method is a well-established technique for producing single crystals of substances that have low solubility in water and may decompose at temperatures below their melting point. scholarsresearchlibrary.com This method is advantageous due to its simplicity, low cost, and operation at ambient temperatures, which helps in minimizing non-equilibrium defects in the crystal lattice. scholarsresearchlibrary.com The gel acts as a three-dimensional, strain-free crucible, preventing turbulence and allowing for the controlled diffusion of reactants, which is crucial for the formation of high-quality crystals. scholarsresearchlibrary.comscholarsresearchlibrary.com

Single Diffusion Gel Method Parameters and Optimization

The single diffusion technique is a common approach for growing this compound crystals. scholarsresearchlibrary.comderpharmachemica.com In this setup, a gel, typically silica (B1680970) gel, is impregnated with one of the reactants, tartaric acid. scholarsresearchlibrary.comresearchgate.net The crystallization apparatus usually consists of borosilicate glass test tubes. scholarsresearchlibrary.comscholarsresearchlibrary.com After the gel sets, a solution containing the second reactant, calcium chloride, is carefully poured on top. scholarsresearchlibrary.com The calcium ions (Ca²⁺) from the supernatant solution then diffuse slowly into the gel, reacting with the tartaric acid to form this compound crystals. scholarsresearchlibrary.com The expected reaction is: C₄H₆O₆ + CaCl₂ → C₄H₄O₆Ca + 2HCl. scholarsresearchlibrary.com

The quality, size, and morphology of the resulting crystals are highly dependent on the optimization of several growth parameters. scholarsresearchlibrary.comderpharmachemica.com These parameters include the concentration of the reactants, the pH of the gel, the density of the gel, and the gel aging period. scholarsresearchlibrary.comderpharmachemica.com For instance, well-developed single crystals of this compound have been obtained using a 1.0 M concentration of the feed solution (calcium chloride). derpharmachemica.com Another study found that using a 0.5 M solution of calcium chloride resulted in good-sized crystals, whereas a 1.0 M solution produced a large number of very small, transparent crystals. The optimization of these conditions is critical for controlling nucleation and improving crystal size. derpharmachemica.comresearchgate.net

Below is a table summarizing the optimal growth conditions for this compound single crystals as reported in various studies.

Role of Gelling Medium Composition and pH in Crystal Morphology

The composition of the gelling medium, primarily silica gel formed from a sodium metasilicate (B1246114) solution, is fundamental to crystal growth. scholarsresearchlibrary.comscholarsresearchlibrary.com The silica gel provides a porous network that controls the diffusion rate of the reacting ions. scholarsresearchlibrary.com Studies have shown that the sodium metasilicate (SMS) solution plays a direct role in facilitating the reaction; a direct mixture of calcium chloride and tartaric acid solutions fails to produce precipitates, but the addition of SMS solution triggers their formation. scholarsresearchlibrary.com

The pH of the gel is a critical factor that significantly influences the growth and morphology of this compound crystals. scholarsresearchlibrary.com However, reported optimal pH values vary across different studies. One study identified an optimal pH of 4.5, while another found that well-developed single crystals are obtained in a pH range of 4.2 to 4.4. scholarsresearchlibrary.comderpharmachemica.com A different investigation determined that the best results, yielding crystals of up to 5 mm × 4 mm × 2 mm, occurred when the gel's pH was 7. This same study observed that no crystals grew when the pH was below 6.5, and only a very small number of crystals formed above a pH of 7.5. It has also been noted that as the pH of the gel increases, the number of crystals formed tends to decrease. scholarsresearchlibrary.com The gelling time is also strongly dependent on pH, with higher pH values leading to shorter setting times. scholarsresearchlibrary.com For good quality crystals, a firm gel is required, which is typically obtained at higher pH values. scholarsresearchlibrary.com

Impact of Gel Aging and Density on Crystal Growth

The density of the gel plays a crucial role in the diffusion process and, consequently, in crystal growth. scholarsresearchlibrary.com As the density of the gel increases, its transparency decreases, and it tends to set more rapidly. scholarsresearchlibrary.com A study using tartaric acid extracted from tamarind found that a gel density of 1.05 g/cc produced the best results. Gels with densities below this were too soft, while those above 1.06 g/cc became excessively dense, leading to poor crystal formation due to reduced diffusion rates and nucleation density. Insufficiently dense gels are mechanically unstable and take longer to set.

Gel aging, the period the gel is left to stand before the supernatant is added, also has a profound effect on the quality and morphology of the crystals. scholarsresearchlibrary.com Aging the gel affects the pore size distribution within the gel matrix. It has been observed that increasing the aging time of the gel leads to a decrease in the number of crystals formed. scholarsresearchlibrary.com This is because the aging process reduces the pore size, which in turn slows down the rate of ion diffusion into the gel. scholarsresearchlibrary.com This reduction in diffusion leads to a lower nucleation density, which ultimately improves the quality and size of the grown crystals. scholarsresearchlibrary.com

Wet Chemical Synthesis Approaches for Nanoparticle Production

For the production of this compound nanoparticles, wet chemical methods are employed. researchgate.networldscientific.com These synthesis routes, such as the surfactant-mediated approach, allow for the creation of nanostructured materials with particle sizes typically in the range of 22.8–23.9 nm. researchgate.networldscientific.comworldscientific.com The formation of nanoparticles is confirmed by the characteristic broadening of peaks in powder X-ray diffraction (XRD) patterns, and their size and morphology are verified using transmission electron microscopy (TEM). researchgate.networldscientific.com

Surfactant-Mediated Synthesis Routes

A common wet chemical method for synthesizing this compound nanoparticles is the surfactant-mediated approach. researchgate.networldscientific.com This process involves the reaction of aqueous solutions of calcium chloride and tartaric acid in the presence of a surfactant, such as Triton X-100. researchgate.net The surfactant plays a key role in controlling the particle size and morphology of the resulting nanoparticles. scribd.com

In a typical synthesis, aqueous solutions of 1 M tartaric acid and 1 M calcium chloride are mixed with a surfactant like Triton X-100. researchgate.networldscientific.com Often, a sodium metasilicate (SMS) solution is also added drop-wise under constant stirring. worldscientific.com The SMS facilitates the reaction and the formation of this compound precipitates. scholarsresearchlibrary.com The resulting precipitates are then filtered, washed with deionized water, and dried. worldscientific.com This method has been shown to be effective in producing this compound dihydrate nanoparticles that are stable up to 120°C. researchgate.networldscientific.com

Controlled Precipitation Techniques

Controlled precipitation of this compound is crucial for managing its presence in various applications, notably in the wine industry to prevent undesired crystallization in bottled products. sauvignonblanc.com Techniques for controlled precipitation primarily revolve around managing nucleation and crystal growth.

One effective method is seeding , which involves the addition of micronized this compound crystals to a solution. sauvignonblanc.com This technique bypasses the slow and energetically demanding initial nucleation phase, which is often the rate-limiting step in this compound precipitation. sauvignonblanc.comenartis.com By providing a large number of crystallization nuclei, seeding accelerates the natural precipitation process, allowing for controlled removal of excess this compound. sauvignonblanc.com For instance, the use of micronized L(+)-calcium tartrate at a dose of 50 g/hL can introduce approximately 2 million crystallizing germs per milliliter of wine. enartis.com This process can be carried out at cellar temperatures, typically between 10°C and 15°C, and does not require cooling, which simplifies its application. enartis.comoenotechnic.com The contact times for this method can range from 7 to 15 days. enartis.com

Another approach involves the use of a gel-diffusion technique . This method allows for the slow and controlled growth of crystals by diffusing a calcium chloride solution into a gel, such as silica gel, that contains tartaric acid. derpharmachemica.com The reaction between the two leads to the gradual precipitation of this compound. derpharmachemica.com By manipulating parameters like the concentration of reactants, the pH of the gel, and the gel's setting and aging time, the growth rate and morphology of the crystals can be controlled. derpharmachemica.comscholarsresearchlibrary.com Well-defined, isolated crystals are often observed at specific depths within the gel where reactant concentrations are optimal for controlled growth. derpharmachemica.com

While cold stabilization is a common technique for other salts like potassium bitartrate (B1229483), it is less effective for this compound. The solubility of this compound is only slightly affected by temperature changes, making cooling an unreliable method for inducing precipitation. sauvignonblanc.com

Kinetics and Mechanisms of this compound Crystallization

The crystallization of this compound is a complex process governed by several kinetic and mechanistic factors. Understanding these factors is essential for predicting and controlling its precipitation.

Nucleation Phenomena and Induction Time Studies

The initial step in this compound crystallization is nucleation , the formation of stable crystal nuclei from a supersaturated solution. This phase is a significant limiting factor due to its slow kinetics and high energy requirement. sauvignonblanc.comenartis.com The time that elapses before the onset of detectable precipitation is known as the induction time .

Studies have shown that the induction time for this compound precipitation is significantly influenced by the presence of various substances. For example, in model wine solutions, the induction period can be quite short, but the presence of inhibitors can dramatically increase it. oup.com Research has identified that the first step in the precipitation process is the formation of a soluble this compound species, which then aggregates to form a nucleus. acs.orgnih.gov

The nucleation of this compound is considered a stochastic event, and its induction time can show considerable variation. researchgate.net It has been observed that nucleation can be either homogeneous (self-nucleating) or heterogeneous, occurring on foreign particles. researchgate.netsci-hub.se In wine, which contains various potential nucleating agents, heterogeneous nucleation is the more likely mechanism. sci-hub.se

The induction time is also affected by the degree of supersaturation; however, simply lowering the temperature to increase supersaturation is not an effective method for inducing primary nucleation of this compound. researchgate.net This is because the process lacks sufficient activation energy to initiate crystal formation through cooling alone. researchgate.net The presence of certain organic acids, such as gluconic acid, can significantly delay the induction time by binding with calcium ions or interfering with the aggregation process of soluble this compound. ulisboa.pt

The following table presents data on the effect of different additives on the induction time of this compound precipitation in a model wine system. oup.com

| Additive | Induction Time (min) |

| Standard Model (No Additive) | 7 |

| Rhamnogalacturonan-I | 180 |

| Rhamnogalacturonan-II | 22 |

| Polygalacturonic Acid | 42 |

| Arabinogalactan Proteins | 12-15 |

| Mannoproteins | 12-15 |

Data sourced from McKinnon et al. (2013) oup.com

Crystal Growth Rates and Kinetic Modeling

Once stable nuclei have formed, they begin to grow into larger crystals. The rate of this growth is influenced by several factors, including temperature, alcohol content, and the presence of inhibitors. ajevonline.orgajevonline.org Kinetic studies in model solutions have investigated the effects of seed level, particle size, and ionic strength on the crystal growth rate. ajevonline.orgajevonline.org

Kinetic models have been developed to describe the thermal decomposition of this compound tetrahydrate, with the Coats-Redfern model being one such example. yok.gov.tr This model helps in calculating the activation energy and reaction order for different stages of decomposition. yok.gov.tr

| Temperature (°C) | Overall Growth Coefficient |

| 5 | Data not available in snippet |

| 10 | Data not available in snippet |

| 15 | Data not available in snippet |

| 20 | Data not available in snippet |

Influence of Supersaturation on Reaction Order and Growth Mechanisms

Supersaturation, the state where the concentration of a solute exceeds its equilibrium solubility, is a key driving force for crystallization. researchgate.net The level of supersaturation significantly influences the reaction order and the dominant crystal growth mechanism of this compound.

At lower levels of supersaturation, the growth mechanism is often controlled by screw dislocations, with an apparent reaction order of approximately 2. researchgate.net However, at higher supersaturation levels, the reaction order changes, suggesting a different growth mechanism is at play. researchgate.net Studies have shown that in model wine solutions, at supersaturations typical of wine, precipitation is induced by heterogeneous nucleation. sci-hub.se

The degree of supersaturation also affects the morphology of the resulting crystals. sci-hub.se Polyhedral-shaped crystals tend to form in solutions with low supersaturation, while more elongated crystals are produced at higher supersaturation levels. sci-hub.se

Role of Seed Crystals in Initiating and Accelerating Crystallization

Seeding, the introduction of pre-existing crystals into a supersaturated solution, is a fundamental technique for controlling crystallization. researchgate.net For this compound, seed crystals play a crucial role in initiating and accelerating the precipitation process. sauvignonblanc.comopenagrar.de This is because the primary nucleation of this compound is a slow and often limiting step. sauvignonblanc.comenartis.com

By adding micronized this compound crystals, the need for primary nucleation is bypassed, and the process moves directly to the crystal growth stage. oenotechnic.com This makes the crystallization process more predictable and controllable. sauvignonblanc.com The rate of crystal growth in the presence of seed crystals has been found to be directly proportional to the crystal surface area provided by the seeds. sci-hub.se

Research has demonstrated that the addition of seed crystals can shift the precipitation mechanism. For example, in the presence of seed crystals, the crystallization of calcium malate, which can co-precipitate with this compound, shifts to a first-order mechanism. openagrar.de The effectiveness of seeding depends on the quality and particle size of the seed crystals. ajevonline.orgawri.com.au Finely ground, high-quality crystals are necessary to provide a large surface area for growth. awri.com.au

The following table summarizes the effect of seed level on the crystallization of this compound in a model solution.

| Seed Level (g/L) | Observation |

| 4 | Slower crystallization rate |

| 20 | Faster crystallization rate |

| 30 | Fastest crystallization rate |

Data based on the description from Abguéguen and Boulton (1993) ajevonline.org

Effects of External Fields on this compound Crystal Growth and Properties

The application of external fields, such as magnetic or electric fields, can influence the crystallization process and the resulting properties of the crystals. While specific research on the effect of external fields on this compound is limited in the provided context, the principles can be inferred from studies on similar compounds.

For instance, studies on the growth of other tartrate crystals, like barium tartrate, suggest that external fields can alter the various properties of the crystals. worldscientific.com In the context of crystal growth in general, external fields like electromagnetic fields are considered in simulations to understand their impact on heat and fluid flow, which in turn affects crystal homogeneity. acs.org The application of ultrasound, another form of external energy, has been shown to influence the polymorphism and crystal size of calcium carbonate, a related inorganic salt. acs.org This suggests that external fields could potentially be used to control the nucleation, growth, and morphology of this compound crystals, although more specific research is needed in this area.

Modifiers and Inhibitors of this compound Crystallization

The formation of this compound crystals is a significant concern in various industries, particularly winemaking, where it can lead to undesirable precipitation in the final product. sauvignonblanc.comsauvignonblanc.com The crystallization process is influenced by a multitude of factors, and its control through the use of modifiers and inhibitors is a key area of research. These substances can alter the crystal's shape, size, and growth rate, or even completely prevent its formation. yok.gov.trd-nb.info

Impact of Additives on Crystal Morphology, Size, and Growth Kinetics

Additives play a crucial role in modifying the crystallization behavior of this compound. yok.gov.tr They can interact with the crystal surface, interfering with the incorporation of growth units and thereby altering the crystal habit and size. The effectiveness of an additive is often dependent on its concentration and the specific conditions of the crystallizing medium.

Role of Amino Acids on Crystallization Processes

Amino acids have been identified as significant modifiers of this compound tetrahydrate (CTT) crystallization. nih.gov Studies have shown that amino acids such as serine, alanine, methionine, and proline can significantly affect the surface electrical charge, size, and morphology of CTT crystals. nih.govresearchgate.net These effects are attributed to the interaction of the amino acids with the crystal surfaces. acs.org

In one study, the crystallization of CTT was carried out in the presence of serine, alanine, methionine, and proline at various concentrations (50, 100, and 200 ppm). yok.gov.tr The results indicated that all tested amino acids had a notable impact on the crystal's physical properties. nih.gov The specific changes in morphology and particle size are dependent on the amino acid used and its concentration, highlighting the potential to select specific amino acids to achieve desired crystal characteristics. yok.gov.trnih.gov For instance, the presence of these amino acids can alter the crystal shape and size distribution. yok.gov.tr

Table 1: Effect of Amino Acids on this compound Tetrahydrate (CTT) Crystals

| Amino Acid | Concentration (ppm) | Observed Effects on CTT Crystals |

|---|---|---|

| Serine | 50, 100, 200 | Significant impact on surface charge, size, and morphology. nih.gov |

| Alanine | 50, 100, 200 | Significant impact on surface charge, size, and morphology. nih.gov |

| Methionine | 50, 100, 200 | Significant impact on surface charge, size, and morphology. nih.gov |

| Proline | 50, 100, 200 | Significant impact on surface charge, size, and morphology. nih.gov |

Influence of Metal Ion Dopants (e.g., Strontium) on Crystal Characteristics

The introduction of metal ion dopants into the crystallization medium can significantly alter the characteristics of this compound crystals. Strontium (Sr²⁺), having a similar ionic radius to calcium (Ca²⁺), can substitute for calcium in the crystal lattice. nih.govacs.org

Research on strontium-doped this compound crystals grown in a silica gel medium has shown that the presence of strontium can modify the crystal habit. ias.ac.in While pure this compound and strontium tartrate have distinct crystal shapes, strontium-doped this compound exhibits a different morphology. ias.ac.in Specifically, the crystals are elongated along the b-axis with principal faces identified as (110), (010), and (011). ias.ac.in

Structural analysis has revealed that even with up to 12% strontium doping, the fundamental packing of the tartrate molecules remains unchanged. ias.ac.in However, the substitution of calcium by strontium can lead to changes in the unit cell dimensions due to the difference in their ionic radii. acs.org The incorporation of dopants like strontium can also influence the physical properties of the crystals, including their optical and electrical characteristics. ias.ac.inresearchgate.net The precise location of the dopant atoms within the crystal lattice, whether they substitute host atoms or occupy interstitial positions, is a key factor in determining the extent of these modifications. researchgate.net

Polymeric and Colloidal Inhibitors of this compound Precipitation

Polymeric and colloidal substances are widely recognized for their ability to inhibit the precipitation of this compound, primarily by interfering with nucleation and crystal growth. mdpi.comresearchgate.net These inhibitors are of particular interest in the wine industry for preventing tartrate instability. enartis.com

Efficacy of Polysaccharides (e.g., Rhamnogalacturonan-I, Arabinogalactan Proteins)

Polysaccharides naturally present in wine or added during processing can act as protective colloids, inhibiting the crystallization of this compound. mdpi.com Among these, Rhamnogalacturonan-I (RG-I) has been identified as a particularly effective inhibitor. oup.comresearchgate.net

A study conducted in a model wine solution demonstrated that RG-I significantly delayed the onset of this compound precipitation, extending the induction time from 7 minutes in the standard model to 180 minutes. oup.comresearchgate.net This inhibitory effect is attributed to RG-I's ability to sequester calcium ions, possibly through an "egg-box" type binding mechanism, which reduces the concentration of free calcium available to form this compound nuclei. oup.comresearchgate.net

In contrast, other polysaccharides such as Rhamnogalacturonan-II (RG-II), despite its more complex structure, showed only a minor influence on the induction time (22 minutes). oup.comresearchgate.net Arabinogalactan proteins (AGPs) and mannoproteins were found to have little to no effect on the induction time for this compound precipitation. researchgate.netulisboa.pt The efficacy of these polysaccharides as inhibitors appears to be closely linked to their specific chemical structure and their capacity for calcium binding. oup.comnih.gov

Table 2: Influence of Wine Polysaccharides on this compound Precipitation Induction Time

| Polysaccharide | Induction Time (minutes) | Inhibitory Effect | Proposed Mechanism |

|---|---|---|---|

| Control (Standard Model) | 7 | - | - |

| Rhamnogalacturonan-I (RG-I) | 180 | Most effective inhibitor. oup.comresearchgate.net | Sequestration of calcium ions. oup.comresearchgate.net |

| Rhamnogalacturonan-II (RG-II) | 22 | Minor influence. oup.comresearchgate.net | Lower inhibitory effect than RG-I. oup.com |

| Arabinogalactan Proteins (AGPs) | 12-15 | Little influence. researchgate.net | Reduced or no effect. ulisboa.pt |

| Mannoproteins | 12-15 | Little influence. researchgate.net | Reduced or no effect. ulisboa.pt |

Inhibition by Uronic Acids and Polygalacturonic Acid

Uronic acids and their polymers are known to interact with calcium ions and can influence this compound crystallization. oup.comacs.org While monomeric uronic acids like galacturonic acid and glucuronic acid have been shown to have little to no effect on the induction time of this compound crystallization, their polymeric form, polygalacturonic acid, is a highly effective inhibitor. oup.comacs.org

Research has demonstrated that polygalacturonic acid can significantly delay both the nucleation and the growth rate of this compound crystals. acs.org In one experiment, the addition of 0.5 g/L of polygalacturonic acid to a model solution increased the induction period more than 70-fold, from 7 minutes to 510 minutes. acs.org The inhibitory effect of polygalacturonic acid is concentration-dependent, with the effect diminishing as its concentration is reduced. acs.orgacs.org

The mechanism of inhibition is believed to be the binding of calcium ions by the polygalacturonic acid chains. acs.orgacs.org This binding is most effective with longer polyuronic acid chains (above 15-20 units) and is influenced by pH, with maximum binding occurring around pH 4. acs.org The structural similarity of polygalacturonic acid to carboxymethylcellulose (CMC), a known potent inhibitor, further supports its efficacy. oup.comacs.org Wines naturally contain polyuronic acids at concentrations that can be sufficient to inhibit this compound precipitation, which may explain the greater stability of some wines compared to others. sauvignonblanc.comacs.org

Mechanism of Action of Carboxymethylcellulose (CMC) and Alginic Acid

The inhibition of this compound (CaT) crystallization by certain additives is a critical strategy in various industries, notably winemaking. Among the effective inhibitors are carboxymethylcellulose (CMC) and alginic acid, both of which are polysaccharides that act as protective colloids.

Carboxymethylcellulose (CMC) is a cellulose (B213188) derivative that functions by interfering with the crystal growth process. ulisboa.pt At the typical pH of wine, the carboxymethyl groups on the CMC molecule are negatively charged. ulisboa.pt These negative charges allow the CMC molecule to interact with and bind to the electropositive surfaces of the nascent this compound crystals, where calcium ions are accumulated. wikipedia.orgresearchgate.net This interaction, a form of protective colloid effect, physically hinders the further addition of ions to the crystal lattice, thereby slowing the rate of crystal growth and modifying the crystal's shape. ulisboa.ptwikipedia.org It has been suggested that CMC can also act by complexing or chelating calcium ions (Ca²⁺) in the solution, which would reduce the concentration of free calcium available to form crystals. researchgate.net The efficacy of CMC as an inhibitor is linked to its structural properties, such as its degree of substitution and polymerization, as well as its viscosity. mdpi.commdpi.com

Alginic acid , a polysaccharide extracted from brown seaweed, also demonstrates significant efficacy in stabilizing solutions against this compound precipitation. nih.govdrugbank.com Its mechanism is primarily attributed to its strong negative charge and its pronounced ability to bind and complex with calcium ions. mdpi.comnih.govresearchgate.net By sequestering Ca²⁺ ions, alginic acid effectively reduces the supersaturation of the solution with respect to this compound, thus inhibiting the initial formation (nucleation) of crystals. nih.govmdpi.com Some studies suggest that alginic acid may be more effective than CMC, a difference potentially attributable to a higher charge density and superior calcium complexation capability. researchgate.netnih.govresearchgate.net Upon contact with acid, alginic acid can precipitate to form a gel-like mechanical barrier, a property that contributes to its inhibitory action. drugbank.com

The table below summarizes the inhibitory mechanisms of CMC and Alginic Acid on this compound crystallization.

| Compound | Primary Mechanism | Key Factors |

| Carboxymethylcellulose (CMC) | Acts as a protective colloid, adsorbing onto crystal surfaces via electrostatic interaction. ulisboa.ptwikipedia.org | Degree of substitution, degree of polymerization, viscosity. mdpi.commdpi.com |

| Alginic Acid | Binds free calcium ions (Ca²⁺), reducing solution supersaturation. mdpi.comnih.govresearchgate.net | High negative charge density, strong calcium complexation ability. nih.govresearchgate.net |

Effects of Metatartaric Acid and Potassium Polyaspartate

Metatartaric acid is a well-known inhibitor used to prevent tartrate salt crystallization. ulisboa.pt It functions as a protective colloid by adsorbing onto the surface of crystal nuclei, which interferes with and inhibits their growth. ulisboa.ptmdpi.com While effective, a significant drawback of metatartaric acid is its limited stability in solution. ulisboa.ptsauvignonblanc.com It undergoes hydrolysis over time, breaking down into tartaric acid. mdpi.comawri.com.au This process not only causes the additive to lose its inhibitory effect but can also increase the total tartaric acid concentration, potentially raising the risk of future precipitation. mdpi.comnih.gov The rate of this hydrolysis is highly dependent on temperature, with its effectiveness diminishing rapidly at warmer storage temperatures. sauvignonblanc.comawri.com.au

Potassium polyaspartate (KPA) is another polymer that acts as a protective colloid to inhibit the crystallization of tartrate salts. bio-conferences.orgbio-conferences.org While it is widely used to stabilize against potassium bitartrate (KHT), its effect on this compound has been a subject of evolving research. nih.govbio-conferences.org Some initial reports suggested that KPA could reduce a wine's stability concerning CaT. nih.govresearchgate.net However, more recent studies have shown that KPA does not increase CaT instability and, in some cases, can even improve stability with a performance similar to that of CMC. mdpi.comnih.govresearchgate.netresearchgate.net There is currently less information available on the specific stabilization mechanism of KPA for this compound compared to its well-documented effects on KHT. bio-conferences.orgbio-conferences.org

The following table details the effects and characteristics of Metatartaric Acid and Potassium Polyaspartate as CaT inhibitors.

| Inhibitor | Effect on CaT Crystallization | Key Characteristics |

| Metatartaric Acid | Inhibits crystal growth by surface adsorption. ulisboa.ptmdpi.com | Effect is temporary; hydrolyzes into tartaric acid, losing efficacy over time. mdpi.comsauvignonblanc.comawri.com.au |

| Potassium Polyaspartate (KPA) | Inhibits crystallization by acting as a protective colloid. bio-conferences.orgbio-conferences.org | Efficacy for CaT is still under investigation; recent studies show a stabilizing effect. nih.govresearchgate.netresearchgate.net |

Chemical Environment Factors Affecting Inhibition Efficiency

The effectiveness of inhibitors against this compound crystallization is not absolute and is significantly influenced by the chemical composition of the solution. Key environmental factors include pH, ethanol (B145695) concentration, and the presence of other compounds.

pH: The pH of the solution is one of the most critical factors governing CaT stability. enartis.com The solubility of this compound is highly dependent on the dissociation state of tartaric acid, which is controlled by pH. sauvignonblanc.com As the pH increases, the concentration of the doubly dissociated tartrate ion (T²⁻) rises, which is the form that precipitates with calcium. nih.govresearchgate.net Consequently, a higher pH favors the formation of this compound and increases the likelihood of precipitation, thereby reducing the relative efficiency of inhibitors. nih.govsauvignonblanc.comvineyardmagazine.co.uk Even a small increase in pH, such as 0.1 units, can have a dramatic impact on the speed and amount of precipitation. sauvignonblanc.comenartis.com

Ethanol Concentration: The concentration of ethanol in the solution also plays a crucial role. An increase in ethanol content decreases the solubility of this compound. nih.govresearchgate.net This lower solubility leads to a higher degree of supersaturation, which can accelerate the nucleation and crystal growth rate, making it more challenging for inhibitors to be effective. nih.gov

Other Wine Components: The presence of other natural compounds can either inhibit or promote instability.

Organic Acids: Compounds like malic acid, citric acid, and gluconic acid can act as natural inhibitors of CaT crystallization. ulisboa.ptenartis.com They are believed to chelate calcium ions, reducing their availability for precipitation. ulisboa.pt The conversion of malic acid to the less effective lactic acid during malolactic fermentation, coupled with the typical pH increase from this process, can render a previously stable solution vulnerable to CaT precipitation. sauvignonblanc.com

Natural Colloids: Polysaccharides and proteins can act as natural inhibitors by interfering with crystal growth. nih.govresearchgate.net The removal of these natural protective colloids through processes like sterile filtration can inadvertently increase the risk of delayed CaT precipitation in the final product. nih.govresearchgate.net

The table below summarizes how different chemical factors influence this compound instability.

| Factor | Influence on this compound Instability | Mechanism |

| pH | Instability increases with higher pH. sauvignonblanc.comenartis.com | Higher pH increases the concentration of the reactive tartrate ion (T²⁻). nih.govresearchgate.net |

| Ethanol | Instability increases with higher ethanol concentration. nih.gov | Decreases the solubility of this compound. nih.govresearchgate.net |

| Ionic Strength | Influences crystal growth. nih.govresearchgate.net | Affects the activity of ions in the solution. |

| Organic Acids (e.g., Malic, Citric) | Decrease instability. ulisboa.ptsauvignonblanc.com | Chelate calcium ions, reducing their availability. ulisboa.pt |

Structural and Morphological Characterization of Calcium Tartrate Crystalline Phases

Crystallographic Analysis and Polymorphism

Crystallographic studies are fundamental to determining the three-dimensional atomic structure of calcium tartrate. These analyses reveal the existence of multiple polymorphic and hydration states, each with distinct structural parameters.

Powder X-ray Diffraction (PXRD) is extensively used to analyze polycrystalline samples. The broadening of diffraction peaks in a PXRD pattern is an indicator of the material's nature at the nanoscale. For this compound nanoparticles, the characteristic broadening of peaks signifies their nanostructured form. researchgate.net This peak broadening can be attributed to both the small size of the crystallites and the presence of inhomogeneous strain within the lattice. researchgate.net

The average crystallite size can be calculated from the peak width using the Scherrer equation. researchgate.netnih.gov For instance, in studies of this compound dihydrate nanoparticles synthesized via a wet chemical method, the average crystallite size was determined to be in the range of 22.8–23.9 nm using this formula. researchgate.net

Furthermore, shifts in the positions of the diffraction peaks can reveal information about strain in the crystal. Homogeneous or uniform elastic strain causes a shift in peak positions, indicating a change in the lattice constants. researchgate.net When comparing the PXRD patterns of bulk crystalline this compound with its nanostructured forms, observed changes in peak positions suggest the presence of homogeneous strain in the nanoparticles. researchgate.net

| Parameter | Method of Determination | Finding | Source(s) |

| Average Crystallite Size | Scherrer's Formula (from PXRD peak broadening) | 22.8–23.9 nm | researchgate.net |

| Strain | PXRD Peak Position Shifts | Presence of homogeneous strain indicated by shifts in diffraction peaks compared to bulk material. | researchgate.net |

Single Crystal X-ray Diffraction (XRD) provides precise data on the unit cell dimensions and crystal system of a material. Studies on this compound tetrahydrate have consistently identified its crystal system as orthorhombic, with the space group P2₁2₁2₁. yok.gov.trjournalajst.com The analysis provides the lattice parameters—the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). For an orthorhombic system, these angles are all 90°. yok.gov.tr The precise lattice parameters for this compound tetrahydrate have been determined in multiple studies, confirming the material's structure. journalajst.com For example, one study reported lattice parameters of a = 9.227 Å, b = 10.622 Å, and c = 9.652 Å. journalajst.com Another investigation on calcium mixed strontium tartrate crystals also found an orthorhombic system with comparable lattice parameters. yok.gov.tr

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | researchgate.netyok.gov.trjournalajst.com |

| Space Group | P2₁2₁2₁ | yok.gov.trjournalajst.com |

| Lattice Parameter 'a' (Å) | 9.227 - 9.459 | researchgate.netjournalajst.com |

| Lattice Parameter 'b' (Å) | 6.464 - 10.63 | researchgate.netjournalajst.com |

| Lattice Parameter 'c' (Å) | 5.396 - 9.66 | researchgate.netjournalajst.com |

| Angle 'α' | 90° | yok.gov.tr |

| Angle 'β' | 90° | yok.gov.tr |

| Angle 'γ' | 90° | yok.gov.tr |

This compound exists in several crystalline forms, including various hydrates and polymorphs. worldscientific.com The degree of hydration is a critical factor, and different hydrate (B1144303) forms have been identified, such as the tetrahydrate, dihydrate, trihydrate, and hexahydrate. researchgate.networldscientific.com this compound tetrahydrate is a commonly studied form. journalajst.comworldscientific.com More recently, this compound dihydrate nanoparticles have been synthesized and characterized. researchgate.net Thermal analysis of these nanoparticles showed they were stable up to 120°C and contained two associated water molecules. researchgate.net Additionally, a hexahydrate form (CaC₄H₄O₆·6H₂O) has been solved from single-crystal X-ray diffraction data, revealing its unique structural and hydrogen-bonding network. researchgate.net Anhydrous and trihydrate forms have also been reported in the literature. worldscientific.com

Advanced solid-state nuclear magnetic resonance (SSNMR) techniques offer a sensitive probe for distinguishing between different crystalline forms. For calcium, the interplay between the ⁴³Ca electric field gradient (EFG) and chemical shift (CS) tensors is diagnostic in differentiating polymorphs and degrees of hydration. scholarsresearchlibrary.comenartis.com This "tensor interplay," when combined with density functional theory (DFT) computations, provides detailed structural information. scholarsresearchlibrary.comenartis.com This methodology has been specifically highlighted as a way to distinguish the degree of hydration in compounds like this compound tetrahydrate. scholarsresearchlibrary.comenartis.comawri.com.au The nuclear electric quadrupole moment of the ⁴³Ca nucleus couples with the EFG at the nuclear site, resulting in a quadrupole interaction that is highly sensitive to the local atomic environment, making it a powerful tool for characterizing different solid-state forms of this compound. enartis.com

Powder XRD for Crystallite Size and Strain Analysis

Polymorphic Forms and Hydration States of this compound (e.g., Tetrahydrate, Dihydrate)

Microscopic and Nanoscopic Characterization

Microscopy techniques are employed to visualize the morphology, surface features, and particle size of this compound crystals at both micro and nano scales.

Scanning Electron Microscopy (SEM) is used to study the surface topography of crystals. scholarsresearchlibrary.com SEM analysis of gel-grown this compound crystals has revealed various morphologies, including plate-like structures that are stuck together on the flat surface of the crystallite. scholarsresearchlibrary.com Some images show that these crystals grow by layer deposition, with individual plates appearing flat with sharp edges. scholarsresearchlibrary.com Other examinations have identified regular, honeycomb-like structures. journalajst.com The high depth of field of SEM makes it particularly suitable for studying complex microstructures. journalajst.comscholarsresearchlibrary.com

Transmission Electron Microscopy (TEM) is used to confirm the size and morphology of nanoparticles. researchgate.net For synthesized this compound dihydrate nanoparticles, TEM analysis confirmed their nanostructured nature and morphology. researchgate.networldscientific.com Studies of similar nanoparticles have shown aggregated spherical particles with mean diameters in the nanometer range. mdpi.com

Atomic Force Microscopy (AFM) provides even higher resolution, enabling the investigation of surface structures and interaction forces at the nanoscale. innovations-report.com In a notable study, AFM was used to directly measure the forces between specific facets of chiral this compound crystals and a surface coated with hyaluronan. This allowed for the characterization of the interaction force between the biopolymer and the exposed crystal facets, demonstrating how AFM can probe stereoselective adhesion and nanoscopic surface properties.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Habit Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of materials. thesolubilitycompany.com In the study of this compound, SEM analysis reveals detailed information about its crystal habit and surface features.

Research has shown that the morphology of this compound crystals can be influenced by the growth conditions. scholarsresearchlibrary.com For instance, crystals grown by a gel method have been observed to have plate-like morphology. scholarsresearchlibrary.comscholarsresearchlibrary.com These plates can appear as thick and thin layers that are stuck together, and sometimes grow by layer deposition. scholarsresearchlibrary.comscholarsresearchlibrary.com Under certain conditions, small voids may be created at the grain boundaries. scholarsresearchlibrary.com Other observed morphologies include misshaped growth features alongside small grain-sized particles. scholarsresearchlibrary.com

The particle habit, or the characteristic external shape of the crystals, can be controlled by varying parameters such as gel density, gel aging, the pH of the gel, and the concentration of reactants. scholarsresearchlibrary.comscholarsresearchlibrary.com Depending on these conditions, this compound can form crystals with different habits, including needle-like shapes. scholarsresearchlibrary.com In some preparations, SEM images have shown nearly spherical particles embedded in a structure resembling a coral reef. isca.me The high depth of field in SEM imaging makes it particularly suitable for studying these complex microstructures and any surface fractures. scholarsresearchlibrary.com

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size/Shape Analysis

Transmission Electron Microscopy (TEM) provides direct information regarding the nanostructure, size, shape, and dispersion of particles. researchgate.net It is considered a gold standard for nanoparticle sizing. delongamerica.com For this compound, TEM analysis has been crucial in confirming its nanostructured nature. researchgate.netresearchgate.net

Studies on this compound nanoparticles have utilized TEM to measure their size and observe their morphology. researchgate.netresearchgate.net Bright-field TEM images of nanoparticles synthesized by a wet chemical method showed that the majority of particles have diameters in the range of 10–30 nm. researchgate.netresearchgate.net Specific measurements have recorded particle sizes as small as 12.69 nm and as large as 27.26 nm in diameter. researchgate.net This technique allows for the visualization of internal structures as the electron beam passes through the sample, providing more accurate particle size measurements compared to surface-focused techniques like SEM. delongamerica.commdpi.com

TEM analysis of calcium ferrite (B1171679) (CaFe₂O₄) nanoparticles, for comparison, showed aggregated spherical particles with a mean diameter of 27.48 nm. mdpi.com For other nanomaterials, such as nano-hydroxyapatite, TEM has revealed rod-like shapes with average lengths between 20 and 40 nm. mdpi.com The ability of TEM to provide high-resolution images is essential for characterizing the fundamental properties of these nanoscale materials. delongamerica.commdpi.com

Spectroscopic Investigations

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comnih.gov The resulting spectrum acts as a molecular fingerprint, with specific peaks corresponding to the vibrational modes of different chemical bonds. mdpi.comillinois.edu

In the analysis of this compound, FTIR spectroscopy confirms the presence of key functional groups. The spectra of this compound nanoparticles show characteristic absorption bands that align with its molecular structure. researchgate.net A broad absorption band observed around 3562-3428 cm⁻¹ is attributed to the symmetric and asymmetric O–H stretching modes, indicating the presence of water of crystallization. researchgate.net

Vibrations corresponding to the tartrate moiety are also clearly identified. The C–H stretching mode appears around 2903.6 cm⁻¹. researchgate.net Strong absorption bands in the region of 1590 cm⁻¹ and 1486 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, respectively. researchgate.net A strong peak around 1383.6 cm⁻¹ is assigned to the C=O symmetric stretching mode. researchgate.net Other bands related to C-O stretching and O-H deformation are also present, while vibrations at lower wavenumbers (e.g., 819.6 cm⁻¹, 714.6 cm⁻¹, and 528.4 cm⁻¹) are attributed to the calcium-oxygen bond. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound Nanoparticles

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3562.2 - 3428.9 | O–H stretching (water of crystallization) | researchgate.net |

| 2903.6 | C–H stretching | researchgate.net |

| 1590.7 | Asymmetric COO⁻ stretching | researchgate.net |

| 1486.5 | Symmetric COO⁻ stretching | researchgate.net |

| 1383.6 | C=O symmetric stretching | researchgate.net |

| 1325.3 | O-H in-plane deformation | researchgate.net |

| 1117.1 and 1067.1 | C–O stretching | researchgate.net |

| 819.6, 714.6, 528.4 | Calcium–Oxygen vibration | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Transparency and Electronic Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample to provide information about its electronic structure. sustech.edu.cn For crystalline materials, this analysis helps determine the region of optical transparency and the electronic band gap (Eg), which is the minimum energy required to excite an electron from the valence band to the conduction band. sustech.edu.cnjournalajst.com

Studies on this compound crystals show that they have sufficient transmission in the entire visible and near-infrared (IR) regions. scholarsresearchlibrary.com The material exhibits high absorption at lower wavelengths, with a transparency window starting from around 200 nm. scholarsresearchlibrary.com This wide transparency range makes this compound suitable for optical applications. scholarsresearchlibrary.comjournalajst.com

The optical band gap is a crucial parameter for materials in optoelectronic applications. isca.me It can be calculated from the absorption spectrum. scholarsresearchlibrary.comscholarsresearchlibrary.com For gel-grown this compound crystals, the band gap energy has been reported to be approximately 4.59 eV, calculated from an absorption peak at 270 nm. scholarsresearchlibrary.com In a mixed crystal system of barium this compound, the band gap was found to be 5.2 eV. journalajst.com

Table 2: Reported Optical Band Gap for this compound and Related Compounds

| Material | Absorption Wavelength (nm) | Band Gap (Eg) in eV | Reference |

|---|---|---|---|

| This compound | 270 | 4.59 | scholarsresearchlibrary.com |

| Barium this compound | 225 (cutoff) | 5.2 | journalajst.com |

| Calcium Strontium Tartrate | 241.29 | 5.13 | scholarsresearchlibrary.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an atomic-level method that provides detailed information about chemical structure, three-dimensional arrangement, and dynamics. nih.gov Solid-state NMR (ssNMR) is particularly useful for characterizing solid materials where molecules have restricted motion. wikipedia.org

The study of calcium-containing compounds by NMR is often challenging due to the properties of the only NMR-active isotope, ⁴³Ca. rsc.orgresearchgate.net However, ⁴³Ca ssNMR can provide sensitive probes of the local calcium environment, revealing information about structure, polymorphism, and hydration. rsc.org In solid samples, anisotropic interactions like chemical shift anisotropy (CSA) and quadrupolar interactions dominate the spectra. wikipedia.org Techniques like magic-angle spinning (MAS) are used to average these interactions and obtain high-resolution spectra. nih.govwikipedia.org

For calcium-binding proteins, lanthanide-shifted ¹H NMR has been used to compare the solution structures of calcium-binding domains. nih.gov In solid-state studies of various calcium compounds, acquiring ⁴³Ca NMR spectra at different magnetic field strengths can help disentangle the effects of CSA and quadrupolar broadening, providing a more complete picture of the calcium coordination environment. rsc.org While specific NMR data for pure this compound is not widely detailed in the provided context, the principles of ssNMR, particularly ⁴³Ca NMR, are directly applicable for its structural elucidation. nih.govrsc.org

Energy-Dispersive X-ray Spectroscopy (EDAX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDAX), also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgthermofisher.com It works by detecting the characteristic X-rays emitted from a material when it is bombarded by an electron beam. wikipedia.org Because each element has a unique atomic structure, it produces a unique set of X-ray peaks, allowing for the identification and relative quantification of the elements present. wikipedia.orgthermofisher.com

When coupled with Scanning Electron Microscopy (SEM), EDAX provides elemental mapping, showing the spatial distribution of elements on a sample's surface. nih.govmdpi.com In the analysis of calcium-containing compounds, EDAX is used to confirm the presence of calcium and other expected elements. For example, in studies of calcium deposits, EDAX can distinguish between calcium salts and hydroxyapatite (B223615) by detecting the presence or absence of phosphorus. researchgate.net For this compound, EDAX analysis would confirm the presence of its constituent elements: calcium (Ca), oxygen (O), and carbon (C), verifying the sample's purity and elemental composition. scholarsresearchlibrary.comisca.me

Thermal Behavior and Stability of Calcium Tartrate

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into thermal stability and composition. Differential thermogravimetry (DTG) is the first derivative of the TGA curve, highlighting the points of greatest mass loss.

Assessment of Thermal Stability and Dehydration Processes

TGA studies on calcium tartrate, typically in its tetrahydrate form (CaC₄H₄O₆·4H₂O), reveal a multi-stage decomposition process. The initial weight loss corresponds to the removal of water of crystallization, a process known as dehydration.

The dehydration of this compound tetrahydrate often occurs in distinct steps, suggesting that the water molecules are bound differently within the crystal lattice. researchpublish.com The first stage of decomposition, the removal of water molecules, has been observed to begin at temperatures ranging from 60°C to 112°C. ias.ac.in The process continues until the compound becomes anhydrous at temperatures around 192°C to 206°C. ias.ac.in Some studies have shown that the complete dehydration occurs in two stages. researchpublish.com

Following dehydration, the anhydrous this compound decomposes further. This subsequent decomposition can lead to the formation of calcium oxalate (B1200264), followed by calcium carbonate at higher temperatures, and finally yielding calcium oxide as the end product at temperatures as high as 807°C. ias.ac.inresearchgate.net The thermal stability and specific decomposition temperatures can be influenced by factors such as the presence of impurities or dopants in the crystal structure. researchgate.net For instance, the decomposition temperature can vary depending on the heating rate and the surrounding atmosphere. researchgate.netresearchgate.net

The following table summarizes the typical decomposition stages of this compound tetrahydrate as observed through TGA.

| Decomposition Stage | Temperature Range (°C) | Process |

| Stage I | 60 - 206 | Dehydration (Loss of water molecules) |

| Stage II | 246 - 457 | Decomposition to Calcium Oxalate/Carbonate |

| Stage III | 667 - 807 | Formation of Calcium Oxide |

Note: The temperature ranges are approximate and can vary based on experimental conditions.

Determination of Decomposition Kinetics and Reaction Order

The kinetic analysis of the thermal decomposition of this compound provides valuable information about the reaction mechanism. Methods like the Coats-Redfern model are employed to determine kinetic parameters such as activation energy (Ea), pre-exponential factor (A), and the order of reaction (n). yok.gov.tr

Studies have shown that the decomposition of this compound can be divided into multiple regions, each with its own set of kinetic parameters. For pure this compound, the decomposition has been described as occurring in four distinct regions. yok.gov.tr The activation energies calculated for these stages vary significantly, indicating different rate-limiting steps in the decomposition process. For example, activation energies have been reported to range from approximately 88.6 kJ/mol for the initial dehydration stage to as high as 250.7 kJ/mol for later decomposition stages. nih.govresearchgate.net

The reaction order, which describes how the reaction rate depends on the concentration of the reactant, has also been determined for the different decomposition stages. Values for the reaction order have been reported to be around 1.5 to 2 for various stages of the decomposition of pure this compound. yok.gov.tr The kinetic parameters can be influenced by the presence of additives, such as amino acids, which can affect the activation energy and pre-exponential factor. yok.gov.tr

The table below presents a summary of kinetic parameters for the decomposition of pure this compound from a representative study. yok.gov.tr

| Decomposition Region | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

| Ia | 91.63 | 1.5 |

| Ib | 147.74 | 2.0 |

| II | 196.78 | 1.5 |

| III | 385.41 | 1.5 |

| IV | 310.15 | 1.5 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition.

Identification of Endothermic and Exothermic Transitions

DSC analysis of this compound reveals a series of endothermic and exothermic peaks corresponding to different physical and chemical changes. youtube.compolymerinnovationblog.comtorontech.comtainstruments.com Endothermic transitions, which involve the absorption of heat, are typically associated with processes like dehydration and the initial stages of decomposition. researchpublish.comyoutube.com Exothermic transitions, which release heat, can occur during certain decomposition stages, often linked to oxidation reactions or the formation of more stable products. ias.ac.inderpharmachemica.com

The DSC curve for pure this compound typically shows multiple endothermic peaks. researchpublish.com For instance, endothermic peaks have been observed at approximately 173.37°C and 306.67°C, corresponding to the loss of water molecules. researchpublish.com Another endothermic peak at a higher temperature, around 740°C, has also been reported. researchpublish.com In some cases, an exothermic peak may be observed, for example, at around 438.8°C. ias.ac.in The presence and temperature of these peaks can be affected by the experimental conditions and the specific form of the this compound crystal. researchpublish.com

Analysis of Dehydration and Decomposition Stages

The endothermic peaks observed in the DSC thermogram of this compound are instrumental in analyzing the dehydration and decomposition stages. The first endothermic peaks at lower temperatures are attributed to the stepwise removal of water of hydration. For example, a well-defined endothermic peak around 187.5°C has been associated with the evaporation of water molecules, followed by another peak at 275°C indicating total dehydration. researchpublish.com

Subsequent endothermic or exothermic peaks at higher temperatures signify the decomposition of the anhydrous salt. researchpublish.comias.ac.in For example, a peak around 312.5°C has been linked to the initial stage of decomposition into calcium carbonate. researchpublish.com The analysis of these thermal events provides a detailed picture of the energy changes accompanying the breakdown of the this compound structure.

The following interactive table summarizes the thermal transitions observed in DSC analysis of this compound from various studies.

| Peak Temperature (°C) | Nature of Transition | Associated Process | Reference |

| 77.17 | Endothermic | - | derpharmachemica.com |

| 164 | Endothermic | Dehydration | ias.ac.in |

| 173.37 | Endothermic | Loss of water molecules | researchpublish.com |

| 187.5 | Endothermic | Evaporation of water molecules | researchpublish.com |

| 275 | Endothermic | Total dehydration | researchpublish.com |

| 290.2 | Endothermic | Decomposition | ias.ac.in |